molecular formula C17H28N2O3 B6798635 Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone

Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone

Cat. No.: B6798635
M. Wt: 308.4 g/mol
InChI Key: YRGBOZJQSFFROT-UHFFFAOYSA-N
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Description

Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone is a complex organic compound featuring a cyclohexyl group, a pyrrolidine ring, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific solvents, temperature controls, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]pyrrolidine-1-yl]methanone
  • Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]piperidine-1-yl]methanone

Uniqueness

Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone is unique due to the presence of the azetidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3/c20-9-7-13-6-8-18(10-13)17(22)15-11-19(12-15)16(21)14-4-2-1-3-5-14/h13-15,20H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGBOZJQSFFROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC(C2)C(=O)N3CCC(C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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